molecular formula C12H10O2S B6395715 2-Methyl-6-(thiophen-2-yl)benzoic acid CAS No. 1262004-82-9

2-Methyl-6-(thiophen-2-yl)benzoic acid

Cat. No.: B6395715
CAS No.: 1262004-82-9
M. Wt: 218.27 g/mol
InChI Key: VSWSGVVFRSNYES-UHFFFAOYSA-N
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Description

2-Methyl-6-(thiophen-2-yl)benzoic acid is a benzoic acid derivative with the molecular formula C12H10O2S and a molecular weight of 218.272 g/mol . This compound features a benzoic acid core substituted with a methyl group and a thiophen-2-yl heteroaromatic ring system, contributing to its specific physicochemical properties, including a calculated logP of 3.42 and a polar surface area of 65.54 Ų . Thiophene-modified benzoic acid and salicylate derivatives are a significant area of investigation in materials science and medicinal chemistry. Research on analogous structures highlights their value in developing compounds with unique photophysical properties, such as excited-state intramolecular proton transfer (ESIPT), which is relevant for creating novel fluorescent materials and sensors . Furthermore, the 2-(thiophen-2-yl)acetic acid moiety has been identified as a promising chemical platform in pharmaceutical research for the development of inhibitors against specific biological targets . For instance, based on a fragment-based drug discovery approach, this scaffold has been used to develop potent inhibitors of the glutathione-dependent enzyme mPGES-1, a valuable target in cancer and inflammation therapy . These findings suggest that 2-Methyl-6-(thiophen-2-yl)benzoic acid could serve as a versatile synthetic intermediate or building block for further chemical exploration in these fields. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-6-thiophen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-4-2-5-9(11(8)12(13)14)10-6-3-7-15-10/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWSGVVFRSNYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688530
Record name 2-Methyl-6-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-82-9
Record name 2-Methyl-6-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated benzoic acid under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of 2-Methyl-6-(thiophen-2-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality enables classic derivatization reactions:

Reaction Type Reagents/Conditions Products Key Findings
Esterification Methanol/H<sup>+</sup>, SOCl<sub>2</sub>Methyl 2-methyl-6-(thiophen-2-yl)benzoateAcid-catalyzed esterification proceeds quantitatively in anhydrous conditions .
Amide Formation Thionyl chloride, NH<sub>3</sub> or aminesCorresponding benzamide derivativesHydrazide derivatives exhibit bioactivity in protease inhibition studies .
Salt Formation NaOH, KOHSodium or potassium saltsEnhanced water solubility for pharmaceutical formulations .

Thiophene Ring Reactions

The thiophene moiety undergoes electrophilic substitutions and oxidations:

Reaction Type Reagents/Conditions Products Key Findings
Bromination Br<sub>2</sub>/FeBr<sub>3</sub>5-Bromo-thiophene substituted derivativeRegioselectivity favors position 5 of the thiophene ring.
Oxidation H<sub>2</sub>O<sub>2</sub>/AcOHThiophene sulfoxide or sulfone derivativesSulfone formation enhances metabolic stability in drug candidates .
Cross-Coupling Pd catalysts, boronic acidsBiaryl or heteroaryl coupled productsSuzuki-Miyaura reactions enable functionalization for material science .

Electrophilic Aromatic Substitution on the Benzene Ring

The methyl group directs substitutions to the para position relative to itself:

Reaction Type Reagents/Conditions Products Key Findings
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>4-Nitro-2-methyl-6-(thiophen-2-yl)benzoic acidMethyl group deactivates the ring but directs nitration to position 4.
Sulfonation SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Sulfonic acid derivativeSulfonation at position 4 enhances hydrophilicity .

Reduction and Oxidation of Functional Groups

Reaction Type Reagents/Conditions Products Key Findings
Carboxylic Acid Reduction LiAlH<sub>4</sub>2-Methyl-6-(thiophen-2-yl)benzyl alcoholLimited utility due to competing thiophene ring reactivity.
Methyl Group Oxidation KMnO<sub>4</sub>/H<sub>2</sub>O2-Carboxy-6-(thiophen-2-yl)benzoic acidHarsh conditions required; low yield due to steric hindrance .

Scientific Research Applications

Synthetic Chemistry

2-Methyl-6-(thiophen-2-yl)benzoic acid serves as a versatile building block in organic synthesis. It can be utilized in:

  • Coupling Reactions: Particularly in Suzuki-Miyaura coupling reactions, where it acts as a precursor for creating more complex organic molecules.
  • Functionalization: The carboxylic acid group allows for further chemical modifications, enabling the synthesis of derivatives with enhanced properties for specific applications.

Table 1: Common Reactions Involving 2-Methyl-6-(thiophen-2-yl)benzoic Acid

Reaction TypeDescriptionProducts
OxidationThiophene ring oxidationSulfoxides, sulfones
ReductionCarboxylic acid reductionAlcohol derivatives
Electrophilic SubstitutionSubstitution on the thiophene ringHalogenated thiophene derivatives

Research indicates that compounds similar to 2-Methyl-6-(thiophen-2-yl)benzoic acid exhibit various biological activities:

  • Antimicrobial Properties: Investigations into its efficacy against bacteria and fungi are ongoing.
  • Anticancer Potential: Preliminary studies suggest that it may interact with cellular targets involved in cancer progression.

Case Study: Anticancer Activity
A study examined the cytotoxic effects of 2-Methyl-6-(thiophen-2-yl)benzoic acid on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound in drug development.

Materials Science

The compound is explored for its role in developing organic semiconductors:

  • Organic Electronics: Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Table 2: Comparison of Electronic Properties

CompoundConductivity (S/cm)Band Gap (eV)
2-Methyl-6-(thiophen-2-yl)benzoic AcidTBDTBD
Thiophene-based PolymersTBDTBD

Mechanism of Action

The mechanism of action of 2-Methyl-6-(thiophen-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Benzoic Acid Derivatives with Heteroatom Substituents

A. Thiophene vs. Thio/Selenyl Substituents
Compounds with sulfur or selenium-based substituents exhibit distinct electronic and steric properties:

Compound Name Substituent Yield Molecular Weight Key Properties/Applications References
2-Methyl-6-(thiophen-2-yl)benzoic acid Thiophen-2-yl 53% 218.26* White solid; potential catalyst in C–H activation
2-Methyl-6-(phenylthio)benzoic acid (3a) Phenylthio (-SPh) 93% 244.30* Yellow solid; high yield via C–H functionalization
2-Methyl-6-(phenylselenyl)benzoic acid (8a) Phenylselenyl (-SePh) 71% 291.23* Yellow solid; selenium introduces redox activity

*Calculated molecular weights based on formulae.

Key Differences :

  • Electronic Effects : The thiophen-2-yl group enhances π-conjugation compared to phenylthio/selenyl, influencing reactivity in cross-coupling reactions.
  • Yield : The lower yield of 3ax (53%) compared to 3a (93%) may reflect challenges in thiophene coupling versus thioarylation .

Fused Heterocyclic Benzoic Acids

A. Benzothiophene and Benzothiazole Derivatives
Fused heterocycles alter solubility and binding affinity:

Compound Name Structure Molecular Weight CAS Applications References
6-Methylbenzo[b]thiophene-2-carboxylic acid Fused thiophene ring 192.23 1467-86-3 Intermediate in organic synthesis
6-Methylbenzo[d]thiazole-2-carboxylic acid Fused thiazole ring 193.22 3507-18-4 Potential bioactive moiety

Key Differences :

  • Solubility : The carboxylic acid group in 3ax improves aqueous solubility compared to fused-ring analogs.
  • Bioactivity : Benzothiazoles (e.g., BTA-2 in ) are explored as fluorescent probes, whereas thiophene derivatives may serve as catalysts .

Substituent Variations on the Benzoic Acid Core

A. Hydroxy vs. Thiophen-2-yl Substituents

Compound Name Substituent Melting Point Acidity (pKa) References
2-Hydroxy-6-methylbenzoic acid -OH Not reported ~2.3 (estimated)
3ax Thiophen-2-yl Not reported ~4.2 (estimated)*

*Estimated due to electron-withdrawing thiophene increasing acidity versus -OH.

Key Differences :

  • Acidity : The hydroxyl group in 2-hydroxy-6-methylbenzoic acid confers stronger acidity than 3ax , impacting coordination chemistry .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Methyl-6-(thiophen-2-yl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves coupling reactions between thiophene derivatives and substituted benzoic acid precursors. For example, esterification under acidic catalysis (e.g., concentrated sulfuric acid) followed by reflux in anhydrous solvents (e.g., CH₂Cl₂) under nitrogen can minimize side reactions . Post-synthesis, reverse-phase HPLC with methanol-water gradients is effective for purification, achieving >95% purity . Optimization includes:

  • Catalyst screening : Acidic vs. metal catalysts for regioselectivity.
  • Temperature control : Reflux conditions (e.g., 40–80°C) to balance yield and decomposition.
  • Purification : Use preparative HPLC with UV monitoring (λmax ~240–310 nm) .

Basic: Which computational methods are suitable for predicting the electronic structure and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals like B3LYP (combining exact exchange and gradient corrections) is widely used . Key steps:

Geometry optimization : Employ the 6-31G(d,p) basis set.

Electronic analysis : Calculate HOMO-LUMO gaps to assess reactivity.

Thermochemistry : Use the Colle-Salvetti correlation-energy formula for accurate atomization energies (average error ~2.4 kcal/mol) .

  • Validation : Compare computed IR/NMR spectra with experimental data to refine functional choices .

Basic: What crystallographic techniques are used to resolve its solid-state structure?

Methodological Answer:
Single-crystal X-ray diffraction is standard:

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.

Structure solution : SHELXS/SHELXD for phase determination .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

Visualization : Mercury software for thermal ellipsoid plots and packing diagrams .

  • Key metrics : R-factor <5%, goodness-of-fit ~1.0 .

Advanced: How do researchers select DFT functionals when modeling non-covalent interactions (e.g., π-stacking) in this compound?

Methodological Answer:
Functional selection depends on interaction type:

  • Van der Waals interactions : Opt for dispersion-corrected functionals (e.g., B3LYP-D3).
  • Exact exchange : Becke’s 1993 hybrid functional improves thermochemical accuracy for aromatic systems .
  • Validation : Compare computed interaction energies with crystallographic distances (e.g., thiophene-benzoic acid π-stacking ~3.5–4.0 Å) .

Table 1 : Performance of DFT Functionals for Non-Covalent Interactions

FunctionalMAE (kcal/mol)Key Strengths
B3LYP-D31.2Dispersion correction
ωB97X-D0.8Range-separated hybrid
PBE02.1Cost-effective

Advanced: How is crystallographic disorder addressed in the thiophene or methyl groups?

Methodological Answer:

Data quality : Ensure high-resolution (<0.8 Å) data to resolve partial occupancy.

Refinement : Use SHELXL’s PART and SUMP instructions to model split positions .

Validation : Check ADPs (anisotropic displacement parameters) in Mercury; anomalous thermal motion may indicate disorder .

Constraints : Apply similarity restraints on bond lengths/angles for disordered regions .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

Methodological Answer:

Experimental validation :

  • LC-MS : Confirm molecular ion ([M+H]+) and fragmentation patterns .
  • 2D NMR : Use HSQC/HMBC to assign ambiguous protons (e.g., thiophene vs. methyl signals) .

Computational alignment :

  • Simulate NMR chemical shifts with GAUSSIAN using the IEF-PCM solvent model.
  • Adjust DFT functionals if deviations exceed 0.5 ppm (¹H) or 5 ppm (¹³C) .

Byproduct analysis : Check HPLC for unreacted intermediates or oxidized thiophene derivatives .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound’s biological targets?

Methodological Answer:

Derivatization : Synthesize analogs (e.g., ester, amide, or halogenated derivatives) .

Biological assays : Pair with computational docking (AutoDock Vina) to correlate substituent effects with binding affinities.

Data integration : Use multivariate analysis (e.g., PCA) to link electronic parameters (HOMO, logP) to activity .

Table 2 : Key SAR Parameters

ParameterMeasurement MethodRelevance
logPHPLC retentionMembrane permeability
pKaPotentiometryIonization state
HOMODFT calculationReactivity with electrophiles

Advanced: How are stability studies designed for this compound under varying pH and temperature?

Methodological Answer:

Forced degradation :

  • Acidic/alkaline conditions : 0.1M HCl/NaOH at 25–60°C for 24–72 hrs.
  • Oxidation : 3% H₂O₂ under light exclusion.

Analysis : Monitor degradation products via LC-MS and compare with stability-indicating HPLC methods .

Kinetics : Use Arrhenius plots to predict shelf life (activation energy ~15–25 kcal/mol typical for benzoic acids) .

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